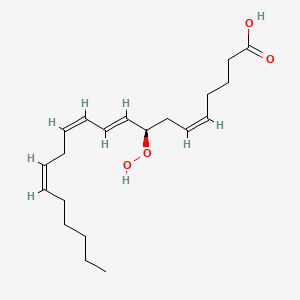
8(R)-Hpete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(R)-HPETE is the (R)-enantiomer of 8-HPETE. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an this compound(1-). It is an enantiomer of an 8(S)-HPETE.
Wissenschaftliche Forschungsanwendungen
1. Neuroscience Research
In a study by Steel et al. (1997), 8(R)-Hpete was identified as a significant component in nervous tissue of Aplysia californica, a marine mollusk. The study showed that arachidonic acid is converted to this compound in the central nervous system of this species, suggesting its potential role in neuronal activity. The research also indicated that neurotransmitters like acetylcholine can activate the 8(R)-lipoxygenase pathway, which involves this compound, indicating its possible involvement in neurotransmission processes (Steel, Tieman, Schwartz & Feinmark, 1997).
2. Biochemical Studies
Research by Sok et al. (1983) explored the biochemical pathways involving this compound. The study focused on the transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers, catalyzed by hemoglobin. This research provides insights into the complex biochemical reactions involving this compound and its derivatives, contributing to a deeper understanding of lipid metabolism and enzymatic processes (Sok, Chung & Sih, 1983).
3. Dermatological Research
Fürstenberger et al. (1991) discovered an 8-lipoxygenase activity in mouse skin, which is responsible for the formation of 8-hydroperoxyeicosatetraenoic acid/8-hydroxyeicosatetraenoic acid (8-HPETE/8-HETE) from arachidonate. This enzyme activity was induced by the phorbol ester tumor promoter TPA, highlighting the potential role of this compound in skin pathophysiology and its possible implications in dermatological conditions (Fürstenberger, Hagedorn, Jacobi, Besemfelder, Stephan, Lehmann & Marks, 1991).
4. Immunological Research
Sandstrom et al. (1994) studied the impact of lipid hydroperoxides, including 15-HPETE, on T cells displaying a HIV-associated glutathione peroxidase deficiency. Their research suggested that compounds like this compound might play a role in the apoptosis of certain immune cells, providing valuable insights into the interactions between lipid metabolism and immune function, particularly in the context of HIV infection (Sandstrom, Tebbey, Van Cleave & Buttke, 1994).
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1 |
InChI-Schlüssel |
QQUFCXFFOZDXLA-GTYUHVKWSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)


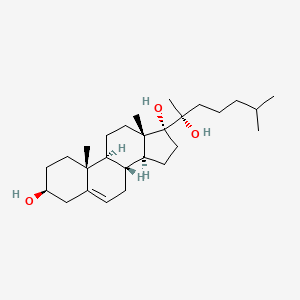
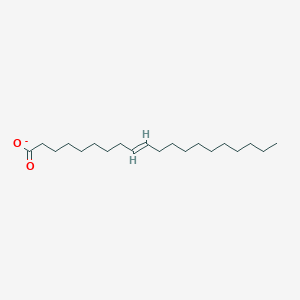
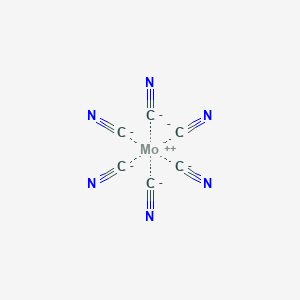

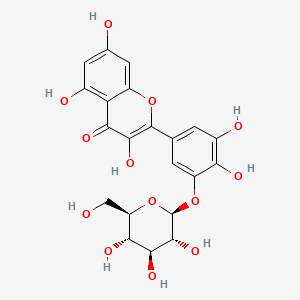
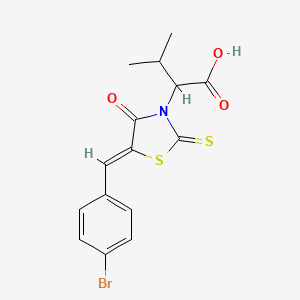
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
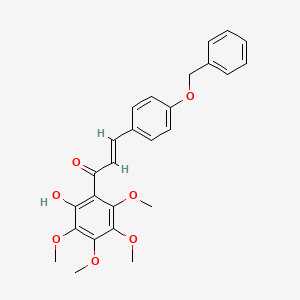
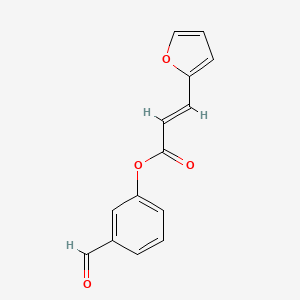
![N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1238406.png)

